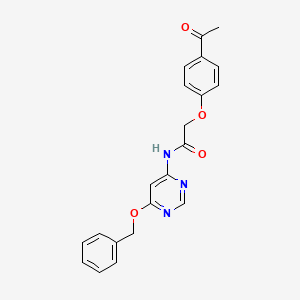
2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide, also known as BPAp, is a novel small molecule that has gained attention in the scientific community due to its potential use as a therapeutic agent. BPAp has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial/Antifungal Activities
- Some 2-amino-4,6-diarylpyrimidines, similar in structure to 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide, have been prepared and tested for their antibacterial and antifungal activities. These compounds showed potential against organisms like Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans, indicating a possible application in combating infections (Thanh & Mai, 2009).
Peripheral Benzodiazepine Receptor Ligands
- Research involving 2-aminopyrimidines, similar to the chemical structure , has shown their potential as ligands for the histamine H4 receptor. This indicates a possible use in treating inflammatory conditions or pain, given the anti-inflammatory and antinociceptive activities observed in certain compounds (Altenbach et al., 2008).
Crystallographic Studies
- The crystal structures of compounds with a pyrimidine component similar to 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide have been studied. This research can contribute to a deeper understanding of the molecular conformation and potential interactions in drug design (Subasri et al., 2016).
Histone Deacetylase Inhibition
- Compounds structurally related to the chemical have been studied for their ability to inhibit histone deacetylases, with implications for cancer treatment. These compounds have shown potential in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Radiochemical Synthesis
- Studies on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, a group related to the compound of interest, have been carried out for radiochemical synthesis, particularly for imaging purposes using PET scans. This indicates potential applications in medical imaging and diagnostics (Dollé et al., 2008).
Pharmaceutical Intermediates
- The compound 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, which shares a structural component with the chemical , has been used as an intermediate for the production of pharmaceutically effective compounds. This suggests its utility in the pharmaceutical manufacturing process (Fort, 2002).
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-15(25)17-7-9-18(10-8-17)27-13-20(26)24-19-11-21(23-14-22-19)28-12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDWZFIULOQPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)
![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2613359.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)


![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)
